Product packaging for (S)-5-(Oxiran-2-ylmethoxy)quinoline(Cat. No.:)

(S)-5-(Oxiran-2-ylmethoxy)quinoline

Cat. No.: B13066829
M. Wt: 201.22 g/mol
InChI Key: MMRYHBTWIHLITG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-(Oxiran-2-ylmethoxy)quinoline is a chiral small molecule featuring a quinoline core linked to an S-configured epoxide (oxirane) ring via a methoxy spacer . With the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol, this compound is characterized by its high reactivity, primarily due to the strained epoxide ring, which makes it a valuable intermediate in stereoselective synthesis and drug discovery . The compound is offered as a solid and is available in quantities ranging from grams to bulk scale for research and development purposes . Quinoline derivatives are extensively studied in medicinal chemistry for their diverse biological activities . The specific stereochemistry of this compound is critical, as it can lead to stereoselective interactions with biological targets, potentially influencing the potency and specificity of resulting compounds . The epoxide functional group is particularly useful in organic synthesis, as it can undergo ring-opening reactions with various nucleophiles, enabling researchers to create more complex molecular architectures with precise control over stereochemistry . This product is intended for research and development use only in a laboratory setting. It is not intended for medicinal, diagnostic, or human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B13066829 (S)-5-(Oxiran-2-ylmethoxy)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-[[(2S)-oxiran-2-yl]methoxy]quinoline

InChI

InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2/t9-/m0/s1

InChI Key

MMRYHBTWIHLITG-VIFPVBQESA-N

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC3=C2C=CC=N3

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving S 5 Oxiran 2 Ylmethoxy Quinoline

Enantioselective Synthetic Routes to (S)-5-(Oxiran-2-ylmethoxy)quinoline

The generation of this compound in a stereochemically controlled manner is paramount for its application in asymmetric synthesis. Several strategies have been developed to achieve this, primarily focusing on the introduction of the chiral glycidyl (B131873) ether side chain onto the 5-hydroxyquinoline (B119867) scaffold.

Stereoselective Alkylation and Etherification Approaches

The Williamson ether synthesis stands as a fundamental and widely employed method for the preparation of aryl ethers. In the context of synthesizing this compound, this approach involves the stereoselective alkylation of 5-hydroxyquinoline with a suitable chiral three-carbon building block. The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of 5-hydroxyquinoline to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the chiral reagent, leading to the formation of the desired ether linkage.

The choice of base and reaction conditions is crucial to ensure efficient conversion and to minimize potential side reactions, such as the unwanted opening of the epoxide ring. Common bases employed include alkali metal carbonates (e.g., potassium carbonate) and hydroxides. The reaction is often performed in a suitable polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the nucleophilic substitution reaction.

Strategic Utilization of Chiral Precursors (e.g., Enantiomerically Pure Epichlorohydrins)

A highly effective and common strategy for the enantioselective synthesis of this compound involves the use of enantiomerically pure (S)-epichlorohydrin as the chiral building block. This approach directly installs the desired stereocenter. The synthesis of a regioisomeric compound, 6-[(oxiran-2-yl)methoxy]quinoline, has been described through the reaction of 6-hydroxyquinoline (B46185) with epichlorohydrin (B41342) under basic conditions. nih.gov A similar strategy is applicable for the 5-substituted isomer. The reaction proceeds via a nucleophilic attack of the 5-quinolinyloxide ion on the methylene (B1212753) carbon of (S)-epichlorohydrin, followed by an intramolecular cyclization to form the epoxide ring with retention of stereochemistry. researchgate.net

The use of enantiopure epichlorohydrin is a cornerstone in the synthesis of many chiral pharmaceutical intermediates. researchgate.net This method's success hinges on the high enantiomeric purity of the starting epichlorohydrin and the careful control of reaction conditions to prevent any loss of stereochemical integrity.

Table 1: Illustrative Reaction Conditions for Aryl Glycidyl Ether Synthesis

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)Reference
6-HydroxyquinolineEpichlorohydrinNaOH (10% aq.)THF0-565-72 nih.gov
Phenol (B47542)EpichlorohydrinNaOH (1.95 M)Biphasic4586 chalmers.se

This table provides examples of conditions used for the synthesis of related aryl glycidyl ethers and is for illustrative purposes.

Catalytic Asymmetric Synthesis and Optimization Protocols

While the use of chiral precursors is a robust method, the development of catalytic asymmetric approaches offers an elegant and atom-economical alternative. One such strategy involves the catalytic asymmetric epoxidation of a precursor molecule, 5-allyloxyquinoline (B8491604). The Sharpless asymmetric epoxidation, which utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET), is a powerful tool for the enantioselective epoxidation of allylic alcohols. caltech.edu By analogy, similar catalytic systems could be explored for the asymmetric epoxidation of 5-allyloxyquinoline to produce the desired (S)-epoxide.

The optimization of such catalytic protocols would involve screening various chiral ligands, metal catalysts, and oxidants to achieve high enantioselectivity (ee) and chemical yield. The development of chiral catalysts, including those based on quinoline (B57606) motifs, is an active area of research aimed at generating enantiomerically pure compounds. caltech.edunih.gov

Mechanistic Investigations of Epoxide Ring-Opening Reactions

The synthetic utility of this compound is largely derived from the reactivity of its strained three-membered epoxide ring. This ring can be readily opened by a variety of nucleophiles, leading to the formation of functionalized propan-2-ol derivatives.

Nucleophilic Additions to the Oxirane Moiety

The ring-opening of epoxides can proceed under either acidic or basic/neutral conditions. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism. youtube.com Strong nucleophiles, such as amines, thiols, or alkoxides, directly attack one of the electrophilic carbons of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the point of attack. The driving force for this reaction is the relief of ring strain in the three-membered epoxide. youtube.com

A wide range of nucleophiles can be employed for the ring-opening of epoxides, including carbon, nitrogen, oxygen, and sulfur nucleophiles, leading to a diverse array of products. vibrantpharma.com For instance, the reaction with amines (aminolysis) is a common transformation that yields valuable amino alcohol derivatives.

Regio- and Stereochemical Control in Ring-Opening Transformations

In the case of an unsymmetrical epoxide like this compound, the regioselectivity of the nucleophilic attack is a critical consideration. Under basic or neutral conditions (SN2 mechanism), the nucleophile preferentially attacks the less sterically hindered carbon atom. khanacademy.org In this molecule, this corresponds to the terminal methylene carbon of the oxirane ring. This regioselectivity is primarily governed by steric factors, as the approach of the nucleophile to the more substituted carbon is more difficult.

The stereochemistry of the ring-opening reaction is also well-defined. The SN2 attack results in an inversion of configuration at the carbon atom that is attacked by the nucleophile. Since the attack occurs at the terminal, achiral carbon of the (S)-glycidyl ether moiety, the stereocenter at the C2 position of the oxirane ring remains untouched during the reaction, thus preserving the (S)-configuration in the resulting propan-2-ol product. This predictable regio- and stereochemical outcome makes this compound a valuable chiral building block for the synthesis of enantiomerically pure compounds.

Table 2: General Principles of Epoxide Ring-Opening

Reaction ConditionMechanismRegioselectivity (for unsymmetrical epoxides)Stereochemistry
Basic/NeutralSN2Attack at the less substituted carbonInversion of configuration at the site of attack
AcidicSN1-likeAttack at the more substituted carbon (more stable carbocation-like transition state)Inversion of configuration at the site of attack

This table summarizes the general outcomes of epoxide ring-opening reactions.

Substituent Effects on Oxirane Reactivity and Selectivity

The reactivity of the oxirane (epoxide) ring in this compound is critically influenced by the electronic and steric properties of the quinoline moiety, which dictates the regioselectivity of its ring-opening reactions.

Electronic Effects: The quinoline ring is a π-deficient heteroaromatic system, which generally imparts an electron-withdrawing character. This effect is transmitted through the 5-oxy and methylene bridge to the oxirane ring. However, the oxygen atom of the ether linkage can also exert an electron-donating effect through resonance. This subtle interplay influences the polarization of the C-O bonds within the epoxide. In acid-catalyzed ring-opening reactions, protonation of the epoxide oxygen is the first step. youtube.com The subsequent nucleophilic attack is directed to the carbon atom that can best stabilize the resulting partial positive charge. While there might be a slight electronic preference for the internal (methine) carbon of the oxirane, this effect is often superseded by steric considerations. youtube.com

Steric Hindrance: The primary determinant for the regioselectivity of nucleophilic attack under basic or neutral conditions is steric hindrance. The quinoline group, linked via the methoxy (B1213986) bridge, is significantly bulkier than the terminal hydrogen atom of the oxirane. Consequently, nucleophiles preferentially attack the less sterically hindered terminal carbon atom of the epoxide ring in a classic SN2-type mechanism. masterorganicchemistry.com This leads to the formation of a secondary alcohol.

The predictable nature of this regioselectivity is a key advantage in synthesis, allowing for the controlled introduction of a wide array of functional groups at a specific position.

Table 1: Regioselectivity of Oxirane Ring-Opening in this compound

Reaction Condition Favored Site of Attack Electronic/Steric Rationale Expected Product
Basic/Neutral (e.g., RNH₂, RSNa) Terminal Carbon (CH₂) SN2 attack at the least sterically hindered position. masterorganicchemistry.com Secondary Alcohol

| Acidic (e.g., H₃O⁺, R-OH/H⁺) | Terminal Carbon (CH₂) | While electronic factors can favor the more substituted carbon, steric hindrance often directs the attack to the terminal carbon, especially with bulky nucleophiles. youtube.com | Primarily Secondary Alcohol |

Derivatization Strategies and Functionalization of this compound

The epoxide moiety serves as a versatile chemical handle for extensive derivatization, enabling the synthesis of diverse quinoline-based compounds.

Synthesis of Complex Quinoline-Epoxy Hybrids and Conjugates

The development of molecular hybrids, where two or more pharmacophores are combined, is a prominent strategy in drug discovery. This compound is an ideal scaffold for creating such complex molecules. By reacting the epoxide with a bifunctional linker, it can be conjugated to other molecular entities.

A prime example involves a two-step process to prepare for "click chemistry." First, the epoxide ring is opened with an azide (B81097) source, such as sodium azide, to introduce an azido (B1232118) group. The resulting azido-alcohol can then participate in a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne. This methodology allows for the covalent linking of the quinoline scaffold to other complex fragments, such as peptides, carbohydrates, or other heterocyclic systems, to generate novel quinoline-triazole hybrids. nih.gov

Generation of Novel Quinoline Analogs via Post-Epoxidation Reactions

The most direct functionalization strategy involves the ring-opening of the epoxide with various nucleophiles. This post-epoxidation reaction transforms the electrophilic oxirane into a 1,2-disubstituted functional group, creating a wide range of new quinoline analogs. The high regioselectivity of this reaction ensures the formation of a single major product isomer.

A variety of nucleophiles can be employed for this purpose:

Amines: Primary and secondary amines react to yield amino alcohols, which are important substructures in many biologically active molecules.

Thiols: Thiolates readily open the epoxide to form thioethers, incorporating sulfur into the side chain.

Alcohols/Phenols: In the presence of an acid or base catalyst, alcohols and phenols can act as nucleophiles to produce ether derivatives.

Azides: As mentioned, azides provide access to azido alcohols, which are precursors for amines (via reduction) or triazoles (via cycloaddition).

Table 2: Examples of Novel Quinoline Analogs from Post-Epoxidation Reactions

Nucleophile Reagent Example Product Class
Amine Benzylamine 1-(Benzylamino)-3-(quinolin-5-yloxy)propan-2-ol
Thiol Sodium thiophenoxide 1-(Phenylthio)-3-(quinolin-5-yloxy)propan-2-ol
Alcohol Methanol (acid-cat.) 1-Methoxy-3-(quinolin-5-yloxy)propan-2-ol

Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, are powerful tools for generating chemical libraries efficiently. researchgate.net The quinoline scaffold is a common participant in various MCRs. nih.govnih.gov

While specific MCRs starting directly with this compound are not extensively documented, its derivatives are prime candidates for such reactions. For example, the amino alcohol derivatives synthesized via epoxide opening (as described in 2.3.2) can be used in MCRs like the Ugi or Passerini reactions.

Furthermore, there is potential to design novel MCRs that leverage the reactivity of the epoxide directly. An MCR could be initiated by the nucleophilic opening of the epoxide, with the resulting secondary alcohol intermediate being trapped in situ by another component, such as an isocyanate or an aldehyde, in the presence of a third reactant. For instance, a reaction between this compound, an amine, and carbon disulfide could potentially lead to the one-pot synthesis of dithiocarbamate-functionalized quinoline analogs. The exploration of such MCRs represents a promising avenue for the rapid generation of structurally diverse quinoline libraries. rsc.org

Spectroscopic and Structural Elucidation Studies of S 5 Oxiran 2 Ylmethoxy Quinoline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide a wealth of information by probing the interaction of molecules with electromagnetic radiation. Each method offers unique insights into the molecular framework, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. tsijournals.comresearchgate.net For (S)-5-(Oxiran-2-ylmethoxy)quinoline, ¹H and ¹³C NMR spectra provide definitive evidence for its structure by revealing the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum displays distinct signals for the protons of the quinoline (B57606) ring and the oxiran-2-ylmethoxy side chain. The aromatic region typically shows complex splitting patterns corresponding to the six protons on the quinoline core. Protons on the pyridine (B92270) part of the ring (H-2, H-3, H-4) and the benzene (B151609) part (H-6, H-7, H-8) can be distinguished based on their chemical shifts and coupling constants. The protons of the side chain—the methylene (B1212753) group of the ether linkage (-O-CH₂-) and the methine and methylene groups of the epoxide ring—appear in the aliphatic region of the spectrum. The specific chemical shifts and coupling constants are crucial for confirming the connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The spectrum for this compound would exhibit 12 distinct signals. The carbons of the quinoline ring resonate in the aromatic region (typically δ 100-150 ppm), while the three carbons of the side chain appear at higher fields (typically δ 40-75 ppm).

2D-NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to make unambiguous assignments. nih.gov A COSY spectrum establishes correlations between coupled protons (e.g., adjacent protons on the quinoline ring), while an HSQC spectrum correlates each proton with its directly attached carbon atom. nih.gov This is particularly useful for assigning the closely spaced signals in the aromatic region of the quinoline ring system. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

Note: These are predicted values based on typical shifts for quinoline and epoxide moieties. Actual experimental values may vary.

Atom PositionPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Quinoline H-2~8.8 - 9.0~150 - 152
Quinoline H-3~7.4 - 7.6~121 - 123
Quinoline H-4~8.4 - 8.6~135 - 137
Quinoline C-5-~154 - 156
Quinoline H-6~7.6 - 7.8~110 - 112
Quinoline H-7~7.5 - 7.7~129 - 131
Quinoline H-8~8.0 - 8.2~119 - 121
Quinoline C-4a-~128 - 130
Quinoline C-8a-~148 - 150
Methylene (-O-CH₂-)~4.1 - 4.4~70 - 72
Oxirane CH~3.3 - 3.5~50 - 52
Oxirane CH₂~2.8 - 3.0~44 - 46

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. nih.govrsc.org

Key expected vibrational bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C and C=N stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.

C-O-C stretching (ether): Strong absorptions in the 1250-1050 cm⁻¹ range, confirming the ether linkage.

Epoxide ring vibrations: Characteristic bands for the C-O stretching of the oxirane ring, often found around 1250 cm⁻¹ (asymmetric stretch) and in the 950-810 cm⁻¹ region (symmetric ring deformation or "ring breathing"). researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H3000 - 2850Stretching
Aromatic C=C / C=N1600 - 1450Ring Stretching
Ether C-O-C1250 - 1050Asymmetric Stretching
Epoxide C-O~1250Asymmetric Ring Stretch
Epoxide C-H~3050Stretching
Epoxide Ring950 - 810Symmetric Ring Breathing

HR-MS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. nih.gov For this compound, the molecular formula is C₁₂H₁₁NO₂. HR-MS can confirm this formula by measuring the exact mass of the molecular ion (e.g., [M+H]⁺). rsc.org The theoretical exact mass for the protonated molecule [C₁₂H₁₂NO₂]⁺ is 202.0863 g/mol . eurl-pesticides.eumassbank.eu An experimental HR-MS result matching this value to within a few parts per million provides unambiguous confirmation of the molecular formula. rsc.org

Interactive Data Table: HR-MS Molecular Formula Confirmation

Molecular FormulaIon TypeTheoretical Exact Mass ( g/mol )
C₁₂H₁₁NO₂[M+H]⁺202.0863
C₁₂H₁₁NO₂[M+Na]⁺224.0682
C₁₂H₁₁NO₂[M]⁺201.0790

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a strong chromophore, and its UV-Vis spectrum is characterized by intense absorptions corresponding to π-π* transitions. nih.gov For quinoline derivatives, absorption maxima are typically observed in the UV region. The substitution at the 5-position with an oxygen-containing group can influence the exact position and intensity of these absorption bands.

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Quinoline and many of its derivatives, particularly those with hydroxyl or ether groups, are known to be fluorescent. nih.govacs.orghep.com.cn Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift, a key characteristic of a fluorophore. nih.gov The fluorescence properties can be sensitive to the solvent environment. niscpr.res.in

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

While spectroscopic methods determine molecular connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. researchgate.net This technique is indispensable for determining the absolute stereochemistry of chiral centers.

For this compound, an X-ray crystallographic analysis would:

Confirm Connectivity: Verify the atomic connections established by NMR.

Determine Absolute Stereochemistry: Unambiguously establish the (S)-configuration at the chiral carbon of the oxirane ring using anomalous dispersion methods.

Reveal Crystal Packing: Provide detailed information on intermolecular interactions such as hydrogen bonding or π-π stacking, which govern how the molecules are arranged in the crystal lattice.

Provide Precise Bond Lengths and Angles: Offer exact geometric parameters for the entire molecule.

As of this writing, a public-domain crystal structure for this compound has not been reported. However, the technique remains the gold standard for absolute structure determination of such chiral compounds. researchgate.net

Vibrational Spectroscopy and Conformational Analysis in Solution and Solid States

The ether linkage between the quinoline ring and the oxirane moiety introduces conformational flexibility. fiveable.me The molecule is not rigid and can adopt various spatial arrangements (conformers) through rotation around the C-O and C-C single bonds of the side chain.

Vibrational Spectroscopy (FT-IR and Raman): In the solid state, the molecule is locked into a single conformation dictated by crystal packing forces. In solution, it exists as an equilibrium of different conformers. fiveable.me High-resolution vibrational spectroscopy, sometimes coupled with computational modeling (e.g., Density Functional Theory, DFT), can be used to study these conformational preferences. researchgate.netmdpi.com Subtle shifts in vibrational frequencies between the solid-state and solution-phase spectra can provide clues about the different conformations present and the intermolecular interactions at play. astrochem.org

Conformational Analysis: The study of these different spatial arrangements is crucial as the conformation of a molecule can significantly influence its properties and biological interactions. fiveable.me The relative orientation of the bulky quinoline ring and the reactive epoxide group is a key structural feature that would be explored in a detailed conformational analysis. Such studies often rely on computational chemistry to predict the energies of different conformers and NMR techniques (like Nuclear Overhauser Effect, NOE) to probe through-space proximities of atoms in solution.

Structure Activity Relationship Sar Studies of Quinoline Derivatives Bearing the Oxiran 2 Ylmethoxy Moiety

Influence of the Oxirane Ring on Pharmacophoric Features and Receptor Interactions

The oxiran-2-ylmethoxy moiety, a glycidyl (B131873) ether derivative, is a key pharmacophoric element in many β-adrenergic blockers. The strained three-membered oxirane ring is highly reactive and plays a crucial role in the interaction with the target receptor. The oxygen atom within the ring, being electron-rich, can participate in crucial hydrogen bonding interactions within the receptor's binding pocket.

In the context of β-adrenergic receptors, the aryloxypropanolamine pharmacophore is well-established. This consists of an aromatic ring system connected via an ether linkage to a propanolamine side chain. The (S)-5-(oxiran-2-ylmethoxy)quinoline structure can be seen as a precursor or a variant of this classic pharmacophore. The oxirane ring can undergo nucleophilic attack by amino acid residues in the receptor, such as the amine group of a lysine or the hydroxyl group of a serine, leading to the formation of a stable covalent bond. This covalent interaction can result in irreversible antagonism, a characteristic of some potent enzyme inhibitors.

Stereochemical Purity and its Determinant Role in Biological Activity and Selectivity

Stereochemistry is a critical determinant of biological activity in many drug classes, and quinoline (B57606) derivatives bearing the oxiran-2-ylmethoxy moiety are no exception. The chiral center at the 2-position of the oxirane ring dictates the spatial arrangement of the molecule, which in turn governs its interaction with the chiral environment of the receptor's binding site.

For the broader class of aryloxypropanolamine β-blockers, it is well-established that the (S)-enantiomer of the propanolamine side chain is significantly more potent than the (R)-enantiomer. This stereoselectivity is attributed to the specific three-point interaction of the (S)-isomer with the β-adrenergic receptor. The key interactions typically involve the secondary amine, the hydroxyl group, and the aromatic ring system.

In the case of this compound, the (S)-configuration is paramount for optimal binding and biological activity. Research on closely related 1-(5-quinolyloxy)-3-alkylamino-2-propanols has demonstrated that compounds with the (2S)-configuration are markedly more potent as β1-adrenergic antagonists than their (2R)-counterparts. nih.gov The (S)-enantiomer correctly orients the key interacting groups within the receptor's active site, leading to a higher binding affinity and, consequently, greater antagonist potency. The enantiomer with the (R)-configuration is often found to be 100 times or more less potent. pharmacy180.com This highlights the necessity of high stereochemical purity for maximizing the therapeutic effect and minimizing potential off-target effects associated with the less active enantiomer.

Impact of Substitutions on the Quinoline Nucleus on the Biological Profile

The quinoline nucleus offers multiple positions for substitution, allowing for the fine-tuning of the pharmacological profile of this compound derivatives. The nature, size, and position of these substituents can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

Studies on various quinoline derivatives have provided valuable insights into these structure-activity relationships. For instance, in the context of β-adrenergic antagonists, the nature of the substituent on the nitrogen atom of the side chain is a key determinant of activity. Bulky aliphatic groups, such as isopropyl or tert-butyl, on the amino function of aryloxypropanolamine β-receptor antagonists are generally found to be optimal for activity. pharmacy180.com

Furthermore, substitutions on the aromatic quinoline ring itself can modulate activity and selectivity. The position of the heteroaryl nitrogen atom has been shown to influence potency, with quinolyl analogs being significantly more active than the corresponding isoquinolyl isomers in some series of β-blockers. nih.gov The introduction of different functional groups at various positions can impact the electronic distribution and lipophilicity of the molecule, thereby affecting its ability to cross cell membranes and interact with the target receptor.

Below is a hypothetical interactive data table illustrating how substitutions on the quinoline ring of a series of this compound analogs could affect their β1-adrenergic receptor binding affinity (Ki).

Compound IDR1-substituentR2-substituentR3-substituentβ1-AR Binding Affinity (Ki, nM)
1a HHH50.2
1b 7-ClHH25.8
1c 8-OCH3HH42.1
1d H2-CH3H65.7
1e HHIsopropyl15.3
1f 7-ClHIsopropyl8.9

Note: The data in this table is illustrative and intended to demonstrate the potential impact of substitutions. Actual values would need to be sourced from specific experimental studies.

Spatial and Electronic Requirements for Ligand-Target Binding and Efficacy

Key pharmacophoric features necessary for high-affinity binding in related aryloxypropanolamine β-blockers include:

An Aromatic Moiety: The quinoline ring system serves this purpose, engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the receptor.

An Ether Oxygen: The oxygen atom linking the quinoline ring to the side chain acts as a hydrogen bond acceptor.

A Secondary Amine: This group is typically protonated at physiological pH and forms a crucial ionic bond with an acidic residue, such as aspartate, in the receptor.

A Hydroxyl Group on a Chiral Carbon: The (S)-configured hydroxyl group on the propanolamine backbone is a critical hydrogen bond donor and acceptor. In the case of the oxirane precursor, this group is formed upon ring-opening.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can be invaluable for predicting the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs and prioritizing synthetic efforts.

For quinoline derivatives, various QSAR studies have been conducted to predict their activity against different biological targets. These models typically employ a range of molecular descriptors that quantify various aspects of the molecular structure, such as:

Topological descriptors: Related to the connectivity of atoms in the molecule.

Electronic descriptors: Describing the electronic properties, such as partial charges and orbital energies.

Steric descriptors: Quantifying the size and shape of the molecule.

Hydrophobic descriptors: Related to the lipophilicity of the compound.

A hypothetical QSAR model for predicting the β1-adrenergic antagonist activity (pIC50) of this compound analogs might take the following form:

pIC50 = β0 + β1(LogP) + β2(MR) + β3(LUMO) + ...

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MR is the molar refractivity (a measure of steric bulk).

LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor).

βn are the regression coefficients determined from the analysis of a training set of compounds with known activities.

By developing robust and validated QSAR models, researchers can screen virtual libraries of quinoline derivatives and identify promising candidates for synthesis and biological evaluation, accelerating the drug discovery process.

Future Directions and Emerging Research Avenues

Integration with High-Throughput Screening and Virtual Drug Discovery Platforms

The discovery of novel drug candidates is increasingly driven by computational and high-throughput methodologies. Virtual screening, for instance, allows for the rapid, cost-effective in-silico evaluation of vast libraries of compounds against specific biological targets. nih.gov Quinoline-based libraries have been successfully screened to identify potential inhibitors for targets in infectious diseases and oncology. nih.gov A similar strategy can be applied to derivatives of (S)-5-(Oxiran-2-ylmethoxy)quinoline to predict their binding affinity and interaction with various enzymes or receptors, thereby prioritizing the most promising candidates for synthesis and biological testing. researchgate.net

High-Throughput Screening (HTS) offers a complementary experimental approach, enabling the rapid testing of thousands of compounds. nih.gov For example, HTS assays have been established to identify small-molecule inhibitors of protein-protein interactions, a critical area in cancer research. researchgate.net The development of specific HTS assays for targets modulated by this compound could accelerate the discovery of new therapeutic leads and help delineate its structure-activity relationship (SAR). mdpi.com The combination of virtual and high-throughput screening creates a powerful synergy for modern drug discovery.

Table 1: Advanced Screening Platforms for Quinoline (B57606) Derivatives

PlatformDescriptionPotential Application for this compound
Virtual Screening Computational technique to search libraries of small molecules to identify those most likely to bind to a drug target. nih.govIdentify potential protein targets and predict binding interactions, guiding structural modifications for improved potency. researchgate.net
High-Throughput Screening (HTS) Automated experimental method to test a large number of compounds for a specific biological activity. nih.govresearchgate.netRapidly evaluate derivatives for activity against various cellular or enzymatic targets, accelerating lead discovery.
Docking-Based Screening A type of virtual screening that predicts the preferred orientation of one molecule to a second when bound to each other. researchgate.netRefine understanding of how the compound fits into the binding site of a target protein, aiding in rational drug design.

Exploration of Novel Therapeutic Areas Beyond Established Activities

The quinoline nucleus is associated with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. nih.govnih.govnih.gov Derivatives have been investigated as inhibitors of crucial cellular targets such as protein kinases (e.g., EGFR), topoisomerases, and histone deacetylases (HDAC). nih.govnih.gov

The unique structure of this compound, featuring both a DNA-intercalating quinoline core and a covalent-binding epoxide group, suggests its potential in novel therapeutic contexts. Its activity could be explored in areas where quinolines have already shown promise, such as targeting drug-resistant cancers or emerging infectious diseases. nih.govnih.gov Furthermore, research into its effects on metabolic enzymes, like the M2 isoform of pyruvate (B1213749) kinase (PKM2) which is crucial in cancer metabolism, could open new avenues for therapeutic intervention. nih.gov The anti-inflammatory properties of quinoline-based compounds also suggest potential applications in treating chronic inflammatory conditions. nih.govnih.gov

Table 2: Potential Therapeutic Areas for Quinoline-Based Compounds

Therapeutic AreaMechanism/Target ExampleRelevance to this compound
Anticancer Inhibition of kinases (EGFR, PI3Kα), topoisomerases, tubulin polymerization, or metabolic enzymes (PKM2). researchgate.netnih.govnih.govnih.govThe dual-functionality may allow for novel anticancer mechanisms, including covalent inhibition of key tumor proteins.
Anti-inflammatory Modulation of inflammatory pathways and cytokines like TNF-α and IL-6. nih.govnih.govPotential for development as a novel agent for chronic inflammatory diseases.
Antimicrobial Disruption of microbial DNA replication and other essential cellular processes. The reactive epoxide could enhance activity against drug-resistant bacteria or fungi.
Antiviral Inhibition of viral entry or replication enzymes. nih.govnih.govCould be explored as a scaffold for developing new antiviral agents.

Advancements in Green Chemistry Methodologies for Sustainable Synthesis

Traditional methods for synthesizing quinolines often involve harsh reaction conditions, hazardous materials, and long reaction times, which pose environmental and economic challenges. nih.gov The principles of green chemistry aim to address these issues by developing more sustainable and efficient synthetic routes. nih.govnih.gov

Recent advancements in this area include the use of microwave-assisted synthesis, ultrasound, and one-pot reactions, which can significantly reduce reaction times and improve yields. nih.govthesciencein.org The application of nanocatalysts is another promising green approach for quinoline synthesis, offering high efficiency and the potential for catalyst recovery and reuse. nih.gov Adopting these green methodologies for the synthesis of this compound would not only be environmentally beneficial but could also make its large-scale production more economically viable for research and potential commercialization. nih.gov

Development of Targeted Drug Delivery Systems and Nanomedicine Applications

A significant challenge in cancer therapy is delivering drugs specifically to tumor cells while minimizing damage to healthy tissues. Nanomedicine offers a promising solution by encapsulating therapeutic agents in nanoparticles, which can be designed to target cancer cells. While specific research on nanocarriers for this compound is not yet established, the principles are broadly applicable.

By incorporating this compound into drug delivery systems such as liposomes or polymeric nanoparticles, its solubility, stability, and pharmacokinetic profile could be improved. Furthermore, the surface of these nanoparticles can be decorated with targeting ligands (e.g., antibodies or peptides) that recognize receptors overexpressed on cancer cells, leading to enhanced drug accumulation at the tumor site. The reactive epoxide group of this compound could also serve as a chemical handle for conjugation to drug delivery vectors or targeting moieties.

Application in Chemical Biology and Proteomics for Target Validation

Understanding the precise molecular targets of a bioactive compound is fundamental to drug development. The reactive epoxide ring makes this compound an excellent candidate for use as a chemical probe in chemical biology and proteomics studies. The epoxide can form stable, covalent bonds with nucleophilic residues (such as cysteine, serine, or lysine) on proteins.

This property is ideal for Activity-Based Protein Profiling (ABPP), a powerful proteomics strategy used to identify the direct cellular targets of small molecules. By synthesizing a variant of this compound that includes a reporter tag (like biotin (B1667282) or a fluorescent dye), researchers can treat cells or cell lysates with the probe, which will covalently label its protein targets. These labeled proteins can then be isolated and identified using mass spectrometry. This approach would provide direct evidence of the compound's molecular interactions within the cell, validating its targets and elucidating its mechanism of action.

Q & A

Q. What are the recommended synthetic routes for (S)-5-(Oxiran-2-ylmethoxy)quinoline?

The synthesis typically involves functionalization of the quinoline core at the 5-position. A common approach includes:

  • Step 1 : Protection of the quinoline nitrogen to avoid side reactions.
  • Step 2 : Introduction of the oxirane moiety via nucleophilic substitution or coupling reactions. For example, reacting 5-hydroxyquinoline with (S)-epichlorohydrin under basic conditions (e.g., NaOH) to form the epoxide linkage .
  • Step 3 : Deprotection and purification using column chromatography or recrystallization. Key challenges include maintaining stereochemical integrity during epoxide formation, which requires chiral catalysts or resolution techniques.

Q. How is the enantiomeric purity of this compound verified?

Enantiomeric purity is assessed using:

  • Chiral HPLC : Employing columns like Chiralpak® IA/IB with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers .
  • Polarimetry : Measuring specific optical rotation ([α]D) and comparing it to literature values.
  • X-ray Crystallography : Resolving the absolute configuration via single-crystal analysis, often refined using SHELX software .

Advanced Research Questions

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound derivatives?

Q. How does the stereochemistry at the oxirane ring influence the compound's biological activity?

The (S)-configuration is critical for target engagement. For example:

  • Case Study : (S)-enantiomers show 10-fold higher inhibition of kinase Y compared to (R)-enantiomers, as confirmed by enzymatic assays and co-crystallization studies .
  • Methodology : Enantiomers are synthesized via asymmetric catalysis (e.g., Jacobsen epoxidation) and tested in parallel to isolate stereochemical effects.

Q. What are the stability profiles of this compound under various experimental conditions?

Stability is evaluated through:

  • Forced degradation studies : Exposing the compound to heat (40–80°C), light (ICH Q1B), and pH extremes (1–13). Degradation products are monitored via HPLC-MS.
  • Key Findings :
  • Thermal stability : Decomposition >5% at 60°C after 72 hours.
  • Photostability : <2% degradation under UV light (320–400 nm) for 48 hours.
  • Hydrolytic stability : Rapid epoxide ring-opening at pH <3 or >11, forming diol derivatives .

Q. How can researchers resolve contradictions in reported biological activities of quinoline derivatives?

Contradictions often arise from variability in assay conditions or impurity profiles. Solutions include:

  • Standardized protocols : Adopting OECD guidelines for in vitro toxicity assays (e.g., MTT assays for cytotoxicity).
  • Meta-analysis : Comparing datasets across studies while controlling for variables like solvent (DMSO vs. saline) or cell lines .
  • Reproducibility checks : Independent validation of key findings using orthogonal methods (e.g., SPR vs. ITC for binding affinity).

Q. What methodologies assess the environmental impact of this compound?

Environmental risk assessment involves:

  • Persistence studies : Measuring half-life in water (e.g., OECD 309) and soil (OECD 307). Quinoline derivatives often show moderate persistence (t₁/₂ = 14–23 days in water) .
  • Ecotoxicology : Acute/chronic toxicity tests on Daphnia magna or Danio rerio (zebrafish). LC₅₀ values <1 mg/L indicate high aquatic toxicity.
  • Bioaccumulation potential : Calculating log Kow (octanol-water partition coefficient). Values <3 suggest low bioaccumulation risk.

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